2-(113C)methylbenzoic acid
Overview
Description
Mechanism of Action
Target of Action
o-Toluic Acid-13C2, also known as 2-Methylbenzoic Acid-13C2, is a biochemical used in proteomics research It’s known that o-toluic acid, the non-isotopic form of this compound, is an aromatic carboxylic acid . Carboxylic acids are known to interact with various biological targets, including enzymes and receptors, influencing their function.
Biochemical Pathways
Carboxylic acids are involved in numerous biochemical pathways, including energy metabolism and synthesis of other bioactive compounds .
Preparation Methods
2-(113C)methylbenzoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of o-xylene using nitric acid . Another method includes the esterification of benzoic acids with methanol using an acidic catalyst, such as zirconium metal solids fixed with titanium . Industrial production methods often utilize these catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
2-(113C)methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and halogens or other electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(113C)methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the production of pharmaceuticals and other therapeutic agents.
Industry: It is used in the manufacture of pesticides and other industrial chemicals.
Comparison with Similar Compounds
2-(113C)methylbenzoic acid is similar to other methylbenzoic acids, such as p-toluic acid and m-toluic acid . its unique structure, with the methyl group at the ortho position, gives it distinct chemical and physical properties. This uniqueness makes it particularly useful in specific synthetic and industrial applications.
Biological Activity
2-(113C)methylbenzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a methyl group attached to the benzene ring at the second position and a carboxylic acid functional group. Its chemical formula is , and it exhibits properties typical of benzoic acid derivatives.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that benzoic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that certain substituted benzoic acids can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
- Antioxidant Properties : Benzoic acid derivatives are known to possess antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with aging and various diseases.
- Anti-inflammatory Effects : Some studies suggest that benzoic acid derivatives may exert anti-inflammatory effects by modulating inflammatory pathways. This could have implications for treating chronic inflammatory conditions.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Certain benzoic acids have been shown to inhibit enzymes involved in metabolic pathways. For example, they may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
- Modulation of Cell Signaling Pathways : Benzoic acid derivatives can influence cell signaling pathways related to apoptosis and cell proliferation, potentially leading to therapeutic applications in cancer treatment.
Case Studies
-
Antimicrobial Activity Against Aedes aegypti :
A recent study evaluated the larvicidal activity of various benzoic acid derivatives against the mosquito vector Aedes aegypti, which transmits diseases like dengue and Zika virus. The study found that specific derivatives exhibited significant larvicidal activity with LC50 values indicating effective concentrations for controlling mosquito populations . -
Antioxidant Activity Evaluation :
In vitro assays demonstrated that this compound showed promising antioxidant activity compared to standard antioxidants like ascorbic acid. The compound was able to scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative stress . -
Anti-inflammatory Studies :
Research has indicated that certain benzoic acid derivatives can reduce inflammation markers in cell cultures. For instance, compounds similar to this compound were shown to decrease levels of cytokines associated with inflammation .
Data Tables
Properties
IUPAC Name |
2-(113C)methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i1+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLPBLYKEWSWPD-AXZPNSSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1=CC=CC=C1[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.